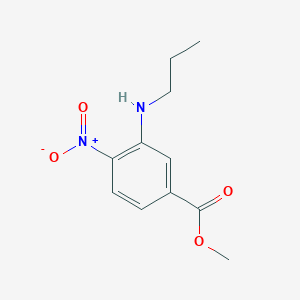

Methyl 4-nitro-3-(propylamino)benzoate

Description

Methyl 4-nitro-3-(propylamino)benzoate (CAS: 1400645-19-3) is a benzoic acid derivative featuring a methyl ester group, a nitro (-NO₂) substituent at the para position (C4), and a propylamino (-NHCH₂CH₂CH₃) group at the meta position (C3) on the aromatic ring . This compound is cataloged under the identifier CA-5453, with a reported purity of 98% .

Properties

IUPAC Name |

methyl 4-nitro-3-(propylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-6-12-9-7-8(11(14)17-2)4-5-10(9)13(15)16/h4-5,7,12H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHQTHIGEDJEFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-nitro-3-(propylamino)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by the substitution of the nitro group with a propylamino group. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid for nitration, and a suitable amine (propylamine) for the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitro-3-(propylamino)benzoate undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Methyl 4-amino-3-(propylamino)benzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-nitro-3-(propylamino)benzoic acid.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Methyl 4-nitro-3-(propylamino)benzoate serves as a key intermediate in the synthesis of more complex organic molecules, enabling the development of various derivatives with potential applications in pharmaceuticals and materials science.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against resistant bacterial strains. A study highlighted its effectiveness against various pathogens, suggesting its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Properties : In vivo studies have shown that this compound significantly reduces levels of inflammatory markers such as COX-2 and IL-1β. This suggests its utility in developing anti-inflammatory drugs.

Medicine

- Pharmaceutical Development : The compound is being explored for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting inflammatory diseases and infections. Its unique structure may enhance binding affinity to biological targets, making it a valuable candidate for drug development .

Industrial Applications

- Dyes and Pigments Production : this compound is utilized in producing dyes and pigments due to its chemical stability and reactivity. The compound's unique functional groups allow for modifications that can yield various colorants used in textiles and coatings.

Case Studies

- Antimicrobial Study : A study conducted on various benzoate derivatives demonstrated that this compound effectively inhibited growth in resistant bacterial strains. Further research is necessary to elucidate its mechanism and optimize its structure for enhanced efficacy.

- Anti-inflammatory Research : In a controlled trial, this compound was shown to reduce inflammatory markers significantly in animal models. The findings suggest that this compound could be developed into a new class of anti-inflammatory agents.

Mechanism of Action

The mechanism of action of methyl 4-nitro-3-(propylamino)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the propylamino group may enhance its binding affinity to specific molecular targets .

Comparison with Similar Compounds

Positional Isomers: Nitro and Propylamino Substituent Arrangement

Methyl 3-nitro-4-(propylamino)benzoate (WZ-9011, CAS: 128429-03-8)

- Structural Differences: This positional isomer swaps the nitro and propylamino group positions (3-NO₂, 4-NHPr vs. 4-NO₂, 3-NHPr in the target compound) .

- Implications :

- The electronic distribution of the aromatic ring may differ, affecting reactivity in substitution or coupling reactions.

- Steric interactions between substituents could influence solubility or binding affinity in biological systems.

Heterocyclic Analogues: Pyridine-Based Derivatives

Methyl 5-nitro-6-(propylamino)pyridine-3-carboxylate (QY-1490, CAS: 1820613-80-6)

- Structural Differences: Replaces the benzene ring with a pyridine ring, introducing a nitrogen atom at position 3. Substituents are at positions 5 (NO₂) and 6 (NHPr) .

- Implications :

- The pyridine ring’s electron-deficient nature may enhance electrophilic reactivity compared to benzene.

- Altered hydrogen-bonding capacity due to the pyridine nitrogen could affect solubility or target interactions.

Simpler Nitro-Substituted Benzoates

Methyl 2-nitrobenzoate (CAS: 606-27-9)

- Structural Differences: Lacks the propylamino group, featuring only a nitro substituent at the ortho position (C2) .

- Ortho-substitution may induce steric hindrance, lowering melting points compared to para/meta-substituted analogues.

Ethyl Benzoate Derivatives with Complex Substituents

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) from feature:

- Structural Differences: Ethyl ester (vs. methyl), phenethylamino linker, and pyridazine heterocycle .

- Implications :

- The ethyl ester may alter lipophilicity and metabolic stability.

- Bulky substituents (e.g., pyridazine) could sterically hinder interactions with biological targets.

Data Table: Key Properties of Methyl 4-nitro-3-(propylamino)benzoate and Analogues

*Molecular weights calculated based on atomic composition.

Research Findings and Implications

- Substituent Position: The meta vs. para arrangement of nitro and amino groups (e.g., CA-5453 vs. WZ-9011) may significantly alter electronic properties, impacting applications in catalysis or drug design .

- Heterocyclic vs. Benzene Rings : Pyridine derivatives (e.g., QY-1490) could exhibit enhanced metabolic stability in pharmaceutical contexts due to reduced aromatic ring reactivity .

- Ester Chain Length : Methyl esters (CA-5453) are typically more volatile than ethyl analogues (e.g., I-6230), which may influence their utility in polymer or solvent applications .

Biological Activity

Methyl 4-nitro-3-(propylamino)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a nitro group and a propylamino substituent on a benzoate structure, which contributes to its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) of less than 25 µg/ml against Escherichia coli, showcasing its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Escherichia coli | < 25 |

| Staphylococcus aureus | < 50 |

| Pseudomonas aeruginosa | < 100 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In animal models, it was shown to inhibit carrageenan-induced paw edema by approximately 45.77%, indicating a significant reduction in inflammation .

Table 2: Anti-inflammatory Effects of this compound

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 45.77 |

| Standard Drug (Diclofenac) | 50.00 |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, while the propylamino group enhances binding affinity to targets such as enzymes involved in inflammatory pathways .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study conducted on various derivatives of benzoate compounds highlighted the effectiveness of this compound against resistant strains of bacteria. The research emphasized the need for further exploration into its mechanism and potential modifications to enhance efficacy .

- Anti-inflammatory Research : Another significant study focused on the anti-inflammatory capabilities of this compound in vivo, demonstrating its ability to significantly decrease levels of inflammatory markers such as COX-2 and IL-1β. The results indicated that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.